3-Hydroxy-1-adamantyl methacrylate (HAMA) is a methacrylate monomer commonly employed in the development of chemically amplified resists (CARs) for photolithography applications in the semiconductor industry [, , ].
Role in Scientific Research:
HAMA serves as a key component in photoresist formulations, specifically in the creation of polymers that undergo structural changes upon exposure to light. This property is crucial for the fabrication of integrated circuits, where high-resolution patterning is essential [, , ].
Synthesis Analysis
The primary chemical reaction involving HAMA in photoresist applications is its acid-catalyzed deprotection. Upon exposure to a photogenerated acid, the hydroxyl group of HAMA undergoes deprotection, increasing the polarity of the polymer and altering its solubility in developer solutions [, ]. This process allows for the selective removal of exposed areas, enabling pattern formation.
Mechanism of Action
In chemically amplified resists, HAMA acts as a protecting group for carboxylic acid functionalities. Upon exposure to light, a photoacid generator (PAG) within the resist generates a strong acid. This acid catalyzes the deprotection of HAMA, converting the hydrophobic regions of the polymer to hydrophilic, rendering the exposed areas soluble in the developer solution [, ].
Physical and Chemical Properties Analysis
High transparency at 193 nm: Essential for ArF excimer laser lithography [].
Good thermal stability: Maintains structural integrity during high-temperature processing steps [].
Solubility control: Enables precise pattern formation through controlled deprotection and solubility switching [, ].
Applications
Photolithography: HAMA is primarily used in the development of chemically amplified resists (CARs) for 193 nm (ArF) lithography [, , ].
Specific Uses:
High-resolution patterning: Enables the fabrication of features with dimensions below 100 nm [].
Improved etch resistance: The adamantyl group enhances the plasma etch resistance of the resist, preserving critical dimensions during pattern transfer [, ].
Related Compounds
2-Ethyl-2-adamantyl Methacrylate (EAMA)
Compound Description: 2-Ethyl-2-adamantyl methacrylate (EAMA) is a methacrylate monomer frequently used in photoresist formulations, especially for ArF (193 nm) lithography. Its bulky adamantyl group enhances the resist's etch resistance and transparency at 193 nm [, , ].
Relevance: EAMA is structurally similar to 3-hydroxy-1-adamantyl methacrylate, sharing the adamantyl moiety. Both compounds are commonly employed together in photoresist compositions to control properties such as etch resistance, transparency, and dissolution behavior [, , ].
α-γ-Butyrolactone Methacrylate (GBLMA)
Compound Description: α-γ-Butyrolactone methacrylate (GBLMA) is another crucial monomer in photoresist formulations. It enhances the adhesion of the resist to the substrate due to the polar lactone ring, contributing to better pattern transfer [, ].
Relevance: While structurally distinct from 3-hydroxy-1-adamantyl methacrylate, GBLMA is often copolymerized with it and other monomers like EAMA to fine-tune the overall properties of the photoresist material for optimal performance [, ].
Compound Description: 2,5-Dimethyl-2,5-hexanediol dimethacrylate (DMHDMA) is a di-functional methacrylate monomer that acts as a crosslinking agent. When incorporated into a polymer chain, it creates branched structures, impacting the polymer's physical and chemical properties [].
Relevance: DMHDMA's role as a branching agent influences the polymer's dissolution behavior, which is critical in photoresist applications. While not directly similar in structure to 3-hydroxy-1-adamantyl methacrylate, its inclusion in the polymerization process with 3-hydroxy-1-adamantyl methacrylate affects the overall resist performance [].
Compound Description: Phenylmethacrylate dimethylsufonium triflate is a photoacid generator (PAG) that generates triflic acid upon exposure to light. Triflic acid then catalyzes the deprotection of acid-labile groups present in the resist polymer, changing its solubility [].
Relevance: While structurally different from 3-hydroxy-1-adamantyl methacrylate, Tf-PAG plays a crucial role in the chemical amplification process of photoresists. 3-Hydroxy-1-adamantyl methacrylate, often incorporated as a protecting group, works in conjunction with the photoacid generated by Tf-PAG to achieve the desired pattern formation [].
2-Methyl-2-adamantyl Methacrylate
Compound Description: 2-Methyl-2-adamantyl methacrylate is a methacrylate monomer that, like EAMA, contributes to the etch resistance and transparency of photoresists at 193 nm due to its bulky adamantyl group [].
Relevance: Similar to 3-hydroxy-1-adamantyl methacrylate and EAMA, 2-methyl-2-adamantyl methacrylate shares the adamantyl structure. These monomers are often used in combination to fine-tune the properties of ArF photoresists [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tiotropium bromide hydrate is a hydrate that is the monohydrate form of tiotropium bromide. Used for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist and a bronchodilator agent. A scopolamine derivative and CHOLINERGIC ANTAGONIST that functions as a BRONCHODILATOR AGENT. It is used in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.